

"Benzothiazole, 2-[(4-chlorophenyl)thio]-" physical and chemical properties

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Compound of Interest

Compound Name: *Benzothiazole, 2-[(4-chlorophenyl)thio]-*

Cat. No.: *B186833*

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An In-Depth Technical Guide to Benzothiazole, 2-[(4-chlorophenyl)thio]-

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of **Benzothiazole, 2-[(4-chlorophenyl)thio]-**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

Precise experimental data for "**Benzothiazole, 2-[(4-chlorophenyl)thio]-**" is not readily available in public databases. However, extensive data exists for the closely related analogue, 2-(4-chlorophenyl)benzothiazole (CAS No. 6265-91-4), which serves as a valuable reference point for understanding the physicochemical characteristics of this class of compounds.

Property	Value for 2-(4-chlorophenyl)benzothiazole
CAS Number	6265-91-4
Molecular Formula	C ₁₃ H ₈ ClNS
Molecular Weight	245.72 g/mol
Melting Point	118 °C
Appearance	Light yellow to yellow to green powder/crystal
Crystal Structure	Monoclinic, P21/c[1]

Experimental Protocols

The synthesis of 2-(arylthio)benzothiazoles can be achieved through several established methods. Below is a detailed experimental protocol adapted from general procedures for the synthesis of 2-substituted benzothiazoles.

Synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]-

This protocol describes a potential synthetic route to the target compound.

Materials:

- 2-Mercaptobenzothiazole
- 4-Chlorothiophenol
- Oxidizing agent (e.g., hydrogen peroxide, iodine)
- Solvent (e.g., ethanol, dimethylformamide)
- Base (e.g., triethylamine, sodium hydroxide)

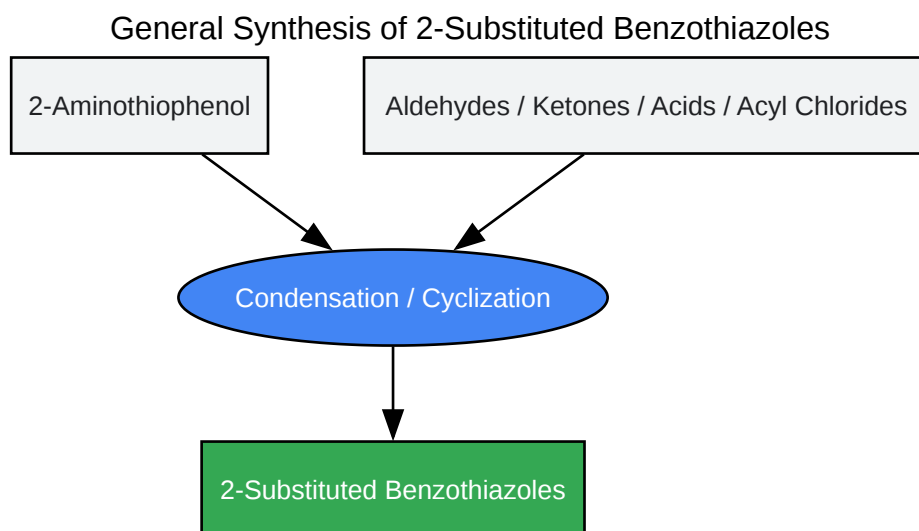
Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole and 4-chlorothiophenol in a suitable solvent.

- **Addition of Base:** Add a base to the mixture to facilitate the formation of the thiolate anion.
- **Oxidative Coupling:** Introduce an oxidizing agent to the reaction mixture to promote the formation of the disulfide bond, which then rearranges to the more stable C-S bond at the 2-position of the benzothiazole ring.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction mixture and extract the product with an organic solvent.
- **Purification:** Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Mandatory Visualizations

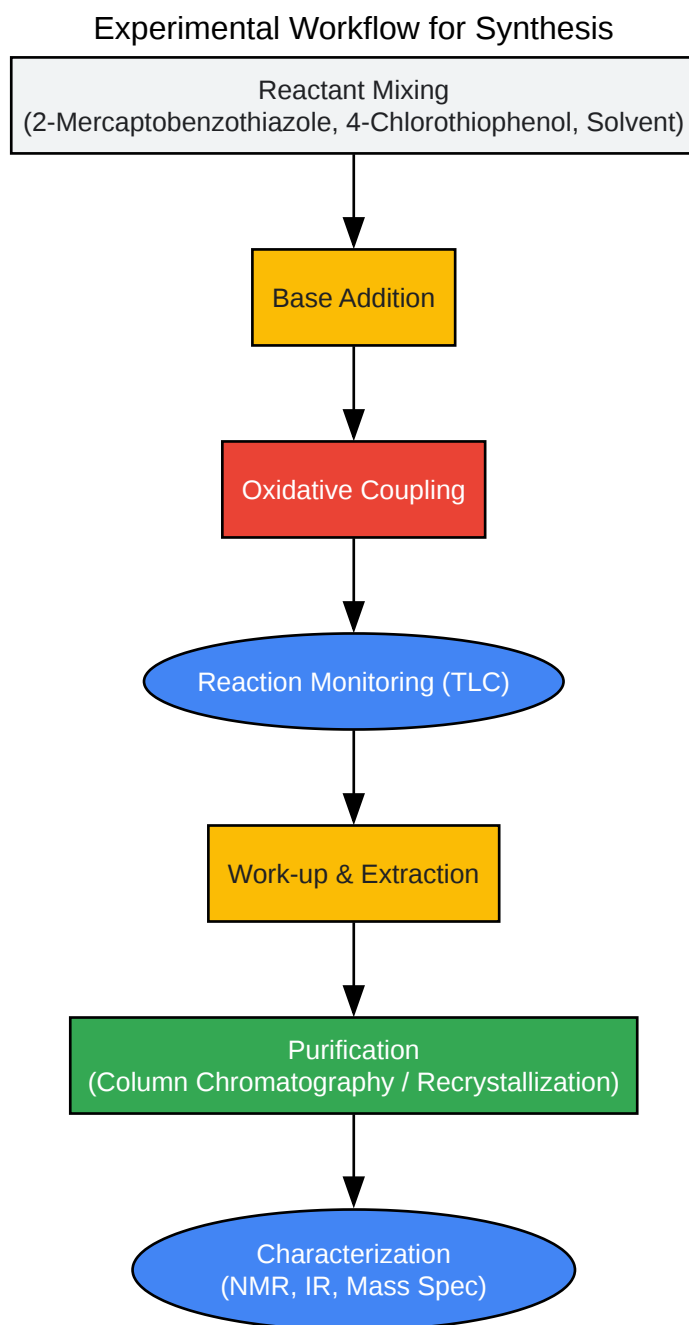
Logical Relationship of Benzothiazole Synthesis



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Caption: General synthetic pathway to 2-substituted benzothiazoles.

Experimental Workflow for Synthesis



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Caption: Step-by-step workflow for the synthesis and purification of the target compound.

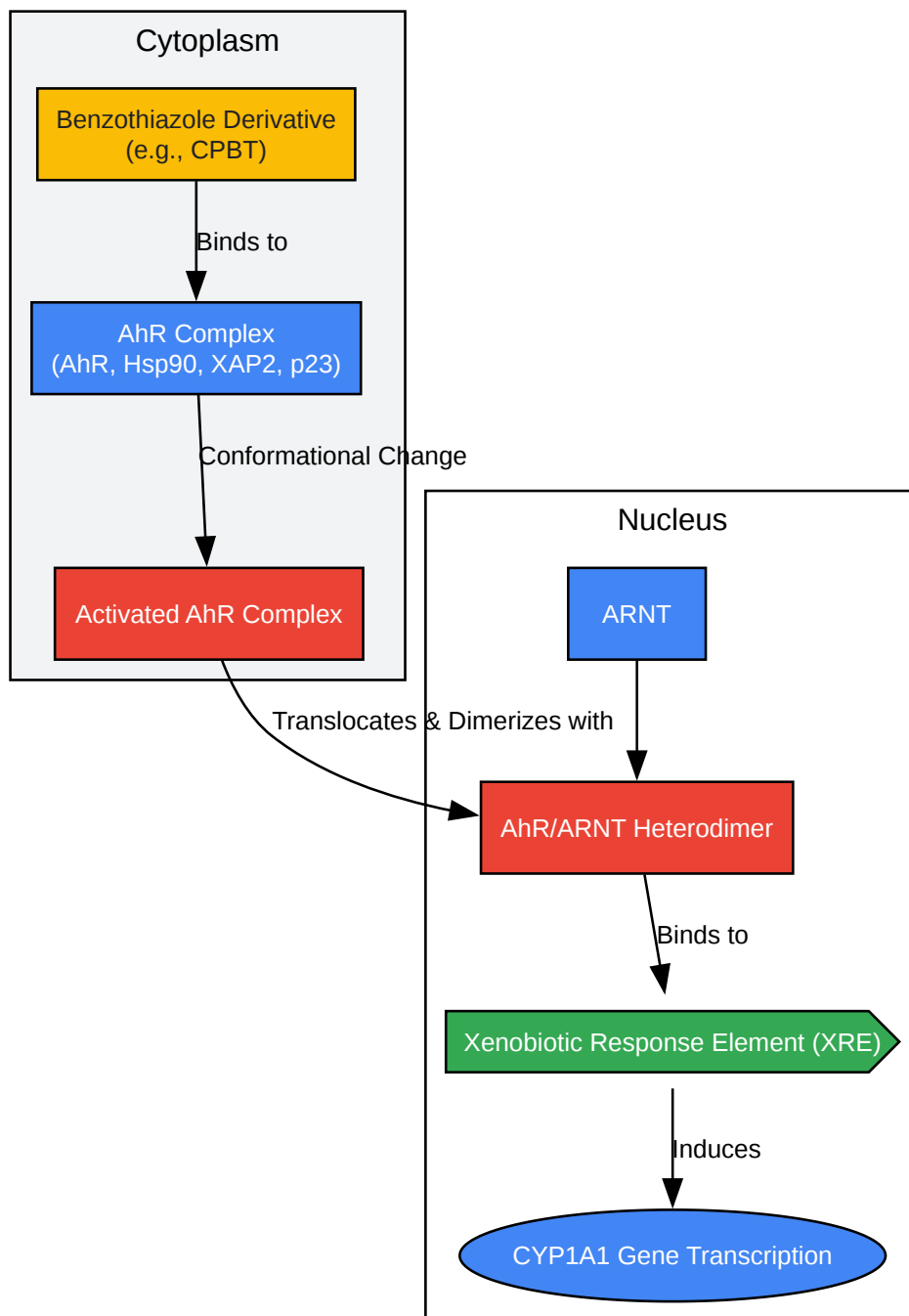
Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties.[2][3][4] The core benzothiazole scaffold is a key pharmacophore in several clinically used drugs.[2]

While specific studies on the biological activity of "**Benzothiazole, 2-[(4-chlorophenyl)thio]-**" are limited, research on the closely related 2-(4'-chlorophenyl)benzothiazole (CPBT) has shown that it is a potent inducer of the cytochrome P450IA1 (CYP1A1) enzyme in both human and mouse cell lines.[1] CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which are crucial in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs and carcinogens. The induction of CYP1A1 is primarily mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Postulated Signaling Pathway

Postulated AhR Signaling Pathway

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Caption: Postulated Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1A1 induction by benzothiazole derivatives.

This pathway suggests that "**Benzothiazole, 2-[(4-chlorophenyl)thio]-**", similar to its analogue, may act as a ligand for the AhR. Upon binding, the AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter region of target genes, such as CYP1A1, leading to their increased transcription. This mechanism has significant implications for drug metabolism and potential drug-drug interactions. Further research is warranted to confirm this activity for the specific title compound.

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